Cas no 757978-23-7 (1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-)

5-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine is a versatile intermediate in organic synthesis, particularly valuable for its role in constructing complex heterocyclic frameworks. The bromo substituent at the 5-position enables further functionalization via cross-coupling reactions, while the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. This compound is widely utilized in pharmaceutical and agrochemical research, offering efficient derivatization pathways for the development of bioactive molecules. Its robust synthetic utility and compatibility with diverse reaction conditions make it a preferred choice for constructing pyrrolopyridine-based scaffolds.
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- structure
757978-23-7 structure
Product name:1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
CAS No:757978-23-7
MF:C13H19BRN2OSI
Molecular Weight:327.29226
MDL:MFCD15529280
CID:835019
PubChem ID:59825016

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
    • 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
    • 5-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
    • 5-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
    • 5-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
    • CS-0004752
    • SCHEMBL1417507
    • 5-Bromo-1-(2-trimethylsilanylethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
    • 2-[(5-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
    • MFCD15529280
    • 757978-23-7
    • QEPDJKHFBYDQLU-UHFFFAOYSA-N
    • AM804871
    • AS-72957
    • W10469
    • AKOS027255536
    • MDL: MFCD15529280
    • インチ: InChI=1S/C13H19BrN2OSi/c1-18(2,3)7-6-17-10-16-5-4-11-8-12(14)9-15-13(11)16/h4-5,8-9H,6-7,10H2,1-3H3
    • InChIKey: QEPDJKHFBYDQLU-UHFFFAOYSA-N
    • SMILES: C[Si](C)(C)CCOCN1C=CC2=C1N=CC(=C2)Br

計算された属性

  • 精确分子量: 326.04500g/mol
  • 同位素质量: 326.04500g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27Ų

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D766547-500mg
1H-Pyrrolo[2,3-b]pyridine, 5-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
757978-23-7 95%
500mg
$2220 2024-06-06
abcr
AB461934-1g
5-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine, 95%; .
757978-23-7 95%
1g
€1111.90 2025-02-19
abcr
AB461934-250mg
5-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine, 95%; .
757978-23-7 95%
250mg
€580.90 2025-02-19
A2B Chem LLC
AH69399-100mg
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
757978-23-7 95%
100mg
$692.00 2024-04-19
eNovation Chemicals LLC
D766547-100mg
1H-Pyrrolo[2,3-b]pyridine, 5-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
757978-23-7 95%
100mg
$1145 2024-06-06
Chemenu
CM216661-1g
5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
757978-23-7 95%
1g
$*** 2023-05-29
abcr
AB461934-100mg
5-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine, 95%; .
757978-23-7 95%
100mg
€369.10 2025-02-19
A2B Chem LLC
AH69399-500mg
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
757978-23-7 95%
500mg
$1360.00 2024-04-19
1PlusChem
1P00GIAF-100mg
1H-Pyrrolo[2,3-b]pyridine, 5-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
757978-23-7 95%
100mg
$800.00 2024-04-21
eNovation Chemicals LLC
D766547-250mg
1H-Pyrrolo[2,3-b]pyridine, 5-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
757978-23-7 95%
250mg
$1645 2025-02-27

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- 関連文献

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-に関する追加情報

Compound CAS No. 757978-23-7: 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]

1H-Pyrrolo[2,3-b]pyridine, a heterocyclic aromatic compound, has been a subject of interest in organic chemistry due to its unique structural properties and potential applications in drug discovery and materials science. The compound with CAS No. 757978-23-7, specifically the 5-bromo derivative substituted with a [[2-(trimethylsilyl)ethoxy]methyl] group, represents a novel advancement in the synthesis and modification of pyrrolopyridine derivatives. This compound has garnered attention for its role in various chemical reactions and its potential as a building block in medicinal chemistry.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the bromine atom at the 5-position of the pyrrolopyridine ring is achieved through electrophilic aromatic substitution, while the substitution at the 1-position with the [[2-(trimethylsilyl)ethoxy]methyl] group is accomplished via nucleophilic aromatic substitution or coupling reactions. The use of trimethylsilyl (TMS) groups as protecting agents has been well-documented in organic synthesis, and their application in this compound further highlights their versatility in modern chemical research.

Recent studies have explored the electronic properties of this compound using computational chemistry methods such as density functional theory (DFT). These studies have revealed that the bromine substitution at the 5-position significantly alters the electronic distribution within the molecule, making it a promising candidate for applications in optoelectronics and nonlinear optics. Additionally, the TMS group at the 1-position contributes to enhanced stability and solubility, which are critical factors for practical applications.

In terms of biological activity, preliminary assays have shown that this compound exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. The pyrrolopyridine scaffold has been identified as a potential lead structure for developing new therapeutic agents due to its ability to interact with various biological targets. The bromine substitution further enhances its pharmacokinetic properties, making it a valuable compound for drug development pipelines.

The application of this compound extends beyond medicinal chemistry into materials science. Researchers have investigated its potential as a precursor for constructing advanced materials such as organic semiconductors and stimuli-responsive polymers. The unique combination of aromaticity and substituent effects in this molecule makes it an attractive candidate for these applications.

From an environmental perspective, the synthesis and handling of this compound adhere to green chemistry principles. The use of catalytic amounts of transition metals and mild reaction conditions minimize waste generation and reduce environmental impact. Furthermore, the stability of the TMS group ensures safe handling during chemical transformations.

In conclusion, CAS No. 757978-23-7 represents a significant advancement in heterocyclic chemistry. Its unique structure, derived from pyrrolo[2,3-b]pyridine with specific substitutions, positions it as a versatile building block for various applications across multiple disciplines. Continued research into its properties will undoubtedly uncover new opportunities for its utilization in both academic and industrial settings.

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(CAS:757978-23-7)1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
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